molecular formula C11H11N3O3 B11068506 3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11068506
M. Wt: 233.22 g/mol
InChI Key: GJCLOCVBSDJAPE-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a methoxyphenyl group. This can be done using various reagents and catalysts to facilitate the substitution reaction.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into reduced derivatives with altered chemical properties.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound may have potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.

    Medicine: The compound can be investigated for its potential use as a drug candidate. Its chemical structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological system being studied. Researchers can use various techniques, such as molecular docking or biochemical assays, to elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    3-(4-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position. The difference in substitution can lead to variations in chemical and biological properties.

    3-(3-methoxyphenyl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide: This compound has an ethyl group instead of a methyl group on the carboxamide. The change in alkyl group can affect the compound’s reactivity and interactions with molecular targets.

    3-(3-methoxyphenyl)-N-methyl-1,2,4-thiadiazole-5-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring. The presence of sulfur in the ring can lead to different chemical and biological properties.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C11H11N3O3/c1-12-10(15)11-13-9(14-17-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H,12,15)

InChI Key

GJCLOCVBSDJAPE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC

Origin of Product

United States

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